

Application Notes and Protocols for CAS 641571-11-1 in Organic Synthesis

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Compound of Interest

Compound Name: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

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Abstract

This document provides detailed application notes and experimental protocols for the use of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (CAS 641571-11-1) as a versatile building block in organic synthesis. This trifluoromethyl- and imidazole-containing aniline derivative is a key intermediate in the synthesis of pharmaceuticals, most notably the tyrosine kinase inhibitor Nilotinib, and serves as a critical ligand precursor for advanced materials such as organic light-emitting diodes (OLEDs). The unique structural features of this compound, including a reactive aniline moiety for amide bond formation and a coordinating imidazole ring, make it a valuable tool for medicinal chemists and materials scientists.^{[1][2][3]}

Chemical and Physical Properties

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a white to light yellow crystalline powder.^[1] Its key properties are summarized in the table below.

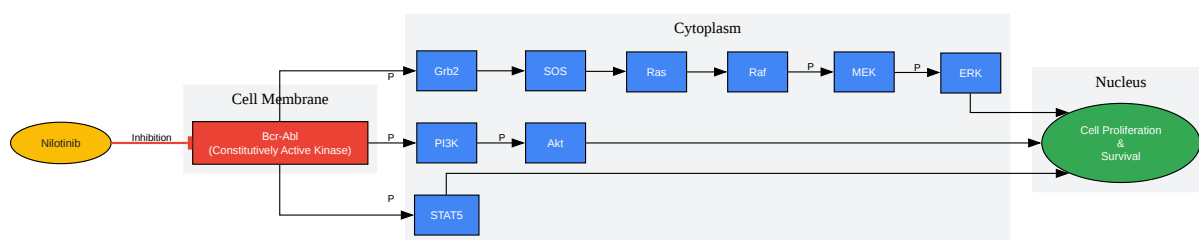
| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 641571-11-1 | [4] |
| Molecular Formula | C ₁₁ H ₁₀ F ₃ N ₃ | [4] |
| Molecular Weight | 241.22 g/mol | [4] |
| Appearance | White to light grey to light yellow powder/crystals | [2] |
| Melting Point | 124-130 °C | [2][5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1][6] |
| SMILES | <chem>NC1=CC(C(F)(F)F)=CC(N2C=C(C)N=C2)=C1</chem> | [4] |
| InChI | InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | [7] |

Applications in Pharmaceutical Synthesis: Synthesis of Nilotinib

A primary application of CAS 641571-11-1 is as a key building block in the synthesis of Nilotinib, a highly selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][5] The aniline functional group of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine readily participates in amidation reactions to form the core structure of Nilotinib.

Signaling Pathway of Nilotinib

Nilotinib targets the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein central to the pathophysiology of CML. By inhibiting the kinase activity of Bcr-Abl, Nilotinib blocks downstream signaling pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells.



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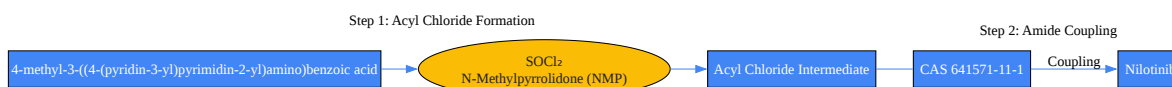
Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Experimental Protocols for Nilotinib Synthesis

Several synthetic routes to Nilotinib utilizing 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine have been reported. Below are representative protocols.

This protocol involves the formation of an acyl chloride from 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, followed by coupling with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.

Experimental Workflow:



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Workflow for Nilotinib synthesis via an acyl chloride intermediate.

Methodology:

- To a 1 L glass reactor, add 4-methyl-3-[[4-(pyridin-3-yl) pyrimidin-2-yl]amino]benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).
- Heat the mixture to 60 °C.
- Add thionyl chloride (SOCl₂) (24 mL, 0.33 mol) over 15 minutes.
- Stir the resulting mixture at 60 °C for 1 hour to form the acyl chloride.
- Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (69.2 g, 0.29 mol).
- Heat the reaction mixture to 90 °C and stir for 3 hours.
- Add water (500 mL) and heat to 80 °C.
- Adjust the pH to 11-12 with a 47% NaOH solution (approx. 65 mL).
- Cool the suspension to 40 °C and stir for 2 hours.
- Filter the precipitate under reduced pressure at 40 °C and wash with 500 mL of H₂O.
- The resulting solid is slurried in water (1 L) at 40 °C for 1 hour, filtered, washed with water (500 mL), and dried under vacuum at 50 °C to yield Nilotinib.

Quantitative Data:

| Reactant | Molar Mass (g/mol) | Amount (g) | Moles |
|--|----------------------|------------|-------------------|
| 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 318.33 | 80.0 | 0.26 |
| Thionyl Chloride | 118.97 | 28.55 | 0.33 |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | 241.22 | 69.2 | 0.29 |
| Product (Nilotinib) | 529.52 | 135.25 | 0.255 (94% Yield) |

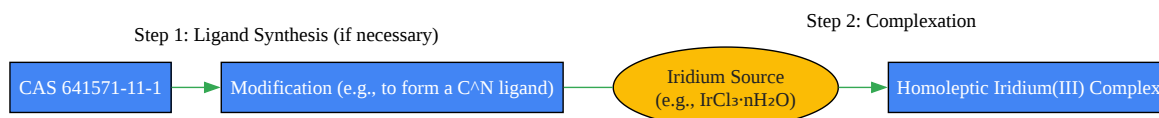
Applications in Materials Science: Synthesis of Iridium(III) Complexes for OLEDs

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a valuable building block for synthesizing ligands for phosphorescent iridium(III) complexes used in OLEDs.^[3] The trifluoromethyl group helps to increase the HOMO-LUMO energy gap, which can lead to a blue shift in the emission color of the final complex, making it suitable for blue OLED applications.^[3] The imidazole and aryl moieties can coordinate to the iridium center to form stable cyclometalated complexes.

General Synthetic Strategy for Homoleptic Iridium(III) Complexes

The synthesis of homoleptic iridium(III) complexes typically involves a two-step process: formation of a chloro-bridged iridium(III) dimer, followed by reaction with an ancillary ligand. However, for a homoleptic complex, the ligand itself acts as both the cyclometalating and ancillary ligand. A common approach is the direct reaction of the ligand with an iridium source.

Experimental Workflow (Generalized):



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Generalized workflow for the synthesis of a homoleptic iridium(III) complex.

Representative Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of a homoleptic iridium(III) complex based on common methods for similar structures. Note: Specific conditions may need optimization for this particular ligand.

Methodology:

- In a round-bottom flask, combine 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (3 equivalents) and iridium(III) chloride hydrate (IrCl₃·nH₂O, 1 equivalent).
- Add a high-boiling solvent mixture, such as 2-ethoxyethanol and water (e.g., 3:1 v/v).
- De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.
- Monitor the reaction by thin-layer chromatography (TLC). The reaction may take 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Add water to precipitate the crude product.
- Filter the solid and wash with water, followed by a non-polar solvent like hexane to remove organic impurities.

- Purify the crude complex by column chromatography on silica gel, typically using a mixture of dichloromethane and methanol or ethyl acetate and hexane as the eluent.
- The final product can be further purified by recrystallization or sublimation.

Expected Quantitative Data (Hypothetical):

| Reactant | Molar Mass (g/mol) | Equivalents |
|--|----------------------|------------------------------------|
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | 241.22 | 3.0 |
| Iridium(III) Chloride Hydrate | ~298.58 (anhydrous) | 1.0 |
| Product (Homoleptic Complex) | ~914.88 | Yields can vary (typically 30-70%) |

Synthesis of the Building Block: CAS 641571-11-1

For researchers interested in synthesizing this building block, a common method is the copper-catalyzed N-arylation of 4-methylimidazole with 3-bromo-5-(trifluoromethyl)aniline.

Experimental Protocol for Synthesis of CAS 641571-11-1

Methodology:

- In a reaction vessel, combine 3-bromo-5-trifluoromethylaniline (1.0 eq), 4-methylimidazole (1.0 eq), and cesium carbonate (Cs_2CO_3 , 1.8 eq).
- Add copper(I) iodide (CuI , 0.05 eq) and (+)-D-glucosamine hydrochloride (as a ligand, 0.05 eq).
- Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- After cooling, the product can be isolated by extraction and purified by column chromatography.

Quantitative Data:

| Reactant | Equivalents |
|----------------------------------|--------------------|
| 3-bromo-5-trifluoromethylaniline | 1.0 |
| 4-methylimidazole | 1.0 |
| Cesium Carbonate | 1.8 |
| Copper(I) Iodide | 0.05 |
| (+)-D-glucosamine hydrochloride | 0.05 |
| Product (CAS 641571-11-1) | Up to 96.18% Yield |

Safety Information

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is harmful if swallowed and may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

[8]

Conclusion

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a highly valuable and versatile building block in modern organic synthesis. Its utility is well-established in the pharmaceutical industry for the synthesis of targeted cancer therapies like Nilotinib. Furthermore, its electronic properties make it a promising candidate for the development of next-generation materials for applications such as OLEDs. The protocols provided herein offer a starting point for researchers to explore the full potential of this important chemical intermediate.

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